molecular formula C24H27NO4 B3557089 N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxynaphthalene-2-carboxamide

N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3557089
M. Wt: 393.5 g/mol
InChI Key: TYJLYHZTAROUHH-UHFFFAOYSA-N
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Description

N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with methoxy and carboxamide groups, as well as a phenyl ring with ethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene core and introduce the methoxy and carboxamide groups through electrophilic aromatic substitution and amidation reactions. The phenyl ring with ethoxy groups can be attached via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxynaphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or in drug discovery.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound has a similar structure but with methoxy groups instead of ethoxy groups.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Another structurally related compound with different functional groups.

Uniqueness

N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-4-28-21-11-10-17(14-23(21)29-5-2)12-13-25-24(26)20-15-18-8-6-7-9-19(18)16-22(20)27-3/h6-11,14-16H,4-5,12-13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJLYHZTAROUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC3=CC=CC=C3C=C2OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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